N-[(5-Chloropyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide N-[(5-Chloropyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 335213-53-1
VCID: VC0410136
InChI: InChI=1S/C15H14ClN3O3S/c1-21-11-5-3-9(7-12(11)22-2)14(20)19-15(23)18-13-6-4-10(16)8-17-13/h3-8H,1-2H3,(H2,17,18,19,20,23)
SMILES: COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)OC
Molecular Formula: C15H14ClN3O3S
Molecular Weight: 351.8g/mol

N-[(5-Chloropyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide

CAS No.: 335213-53-1

Main Products

VCID: VC0410136

Molecular Formula: C15H14ClN3O3S

Molecular Weight: 351.8g/mol

N-[(5-Chloropyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide - 335213-53-1

CAS No. 335213-53-1
Product Name N-[(5-Chloropyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide
Molecular Formula C15H14ClN3O3S
Molecular Weight 351.8g/mol
IUPAC Name N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide
Standard InChI InChI=1S/C15H14ClN3O3S/c1-21-11-5-3-9(7-12(11)22-2)14(20)19-15(23)18-13-6-4-10(16)8-17-13/h3-8H,1-2H3,(H2,17,18,19,20,23)
Standard InChIKey DTDDPLZRALVCGM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)OC
PubChem Compound 1138869
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator